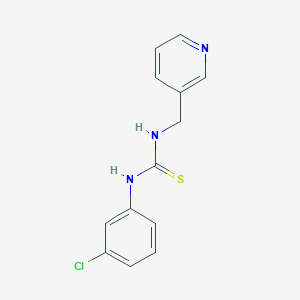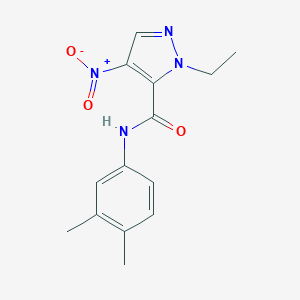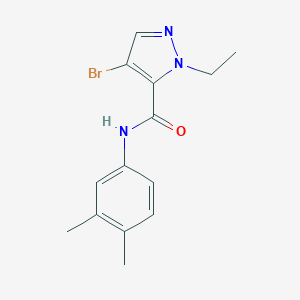![molecular formula C14H15BrN4O2S B280300 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B280300.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxyphenyl group attached to a pyrazole ring. It has a molecular formula of C14H15BrN4O2S and a molecular weight of 383.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Bromine Atom: The bromine atom can be introduced through bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under mild conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation of the pyrazole ring using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbamothioyl Group: The carbamothioyl group can be formed by reacting the pyrazole derivative with 4-methoxyphenyl isothiocyanate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups such as azides, thiols, and alkoxides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea is unique due to the presence of the carbamothioyl group and the specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H15BrN4O2S |
|---|---|
Molecular Weight |
383.27 g/mol |
IUPAC Name |
4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2S/c1-3-19-8-11(15)12(18-19)13(20)17-14(22)16-9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3,(H2,16,17,20,22) |
InChI Key |
VMINCOUDOSDZTD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B280233.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)


![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280244.png)
![5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)

